molecular formula C8H6N2O2S B1481099 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098024-51-0

6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1481099
CAS No.: 2098024-51-0
M. Wt: 194.21 g/mol
InChI Key: MHNUIMGRTFBSHZ-UHFFFAOYSA-N
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Description

The compound “6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative with a furan ring attached at the 6th position and a thioxo group at the 2nd position. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a furan ring, and a thioxo group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrimidine ring, the furan ring, and the thioxo group each have distinct reactivities that would dictate the types of chemical reactions the compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Antibacterial, Antifungal, and Anti-Tubercular Agents

  • Tetrahydropyrimidine-isatin hybrids, related to the mentioned compound, have shown potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).

Synthesis of Heterocyclic Compounds

  • Arylmethylidene derivatives of furanones, which include structures similar to the compound , are key for synthesizing various heterocyclic compounds with potential biological activity (Aniskova et al., 2017).

Anti-Inflammatory and Analgesic Activity

  • Certain derivatives of 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and shown to possess analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Development of Antiviral Agents

  • Novel compounds including a derivative of this chemical structure have been explored for potential treatment of variola virus, indicating their use in antiviral research (Gerçek et al., 2022).

Antimicrobial Evaluation

  • Some derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Gomha et al., 2018).

Mechanism of Action

Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could interact with various biological targets such as enzymes, receptors, or DNA, depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, even if specific safety data isn’t available .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

Properties

IUPAC Name

6-(furan-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(13)10-7)5-1-2-12-4-5/h1-4H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUIMGRTFBSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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